

What is the chemical structure of BT#9?

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Compound of Interest

Compound Name: BT#9

Cat. No.: B1192419

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An In-depth Technical Guide on the Chemical Structure of **BT#9** (BTK Ligand 9)

For researchers, scientists, and drug development professionals, a precise understanding of a compound's chemical structure is paramount. This guide provides a detailed overview of the chemical identity of the molecule commonly referred to as **BT#9**, also known as BTK ligand 9.

Chemical Identification and Structure

BT#9 has been identified as a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). In scientific literature, it is often referred to as "compound 9" from a specific publication detailing its discovery and activity.

Synonyms:

- BTK ligand 9
- Compound 9 (in specific contexts)

Based on available chemical database information, the systematic IUPAC name for this compound is 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.

The structure of **BT#9** is characterized by a central benzofuran core linked to a dimethoxyquinazoline moiety and a carboxamide group.

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of **BT#9**.

Caption: 2D Chemical Structure of **BT#9**

Quantitative Data

The following table summarizes key chemical identifiers for **BT#9**.

Data Point	Value
Molecular Formula	C ₂₁ H ₁₉ N ₃ O ₅
Molecular Weight	393.40 g/mol
Canonical SMILES	<chem>CC1=C(C(=O)NC)C2=CC(=CC=C2O1)OC3=C4C=C(C(=C4N=CN=C3)OC)OC</chem>
InChI Key	BALLNEJQLSTPIO-UHFFFAOYSA-N

Experimental Protocols

The identification and characterization of **BT#9** as a BTK inhibitor involved various experimental procedures. While specific, detailed protocols are proprietary to the discovering entities, the general methodologies employed in the characterization of such kinase inhibitors are outlined below.

General Kinase Inhibition Assay Protocol (Example)

- Objective: To determine the in vitro potency of a test compound (e.g., **BT#9**) against a target kinase (e.g., BTK).
- Materials:
 - Recombinant human BTK enzyme
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP (Adenosine triphosphate)
 - Substrate peptide (e.g., a poly-Glu,Tyr peptide)
 - Test compound (**BT#9**) dissolved in DMSO

- Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)
- Microtiter plates (e.g., 384-well)
- Procedure:
 1. A solution of the BTK enzyme is prepared in kinase buffer.
 2. The test compound (**BT#9**) is serially diluted in DMSO and then added to the wells of the microtiter plate.
 3. The BTK enzyme solution is added to the wells containing the test compound and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
 4. The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
 5. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 6. The reaction is terminated by the addition of a stop solution (e.g., EDTA).
 7. The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method. For example, if a luminescence-based assay is used, the remaining ATP is measured, which is inversely proportional to kinase activity.
 8. The data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀ value).

Signaling Pathway Analysis in a Cellular Context

The following diagram illustrates a simplified, generalized workflow for assessing the impact of a BTK inhibitor like **BT#9** on a relevant cellular signaling pathway.

Caption: Workflow for BTK Inhibitor Cellular Assay

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